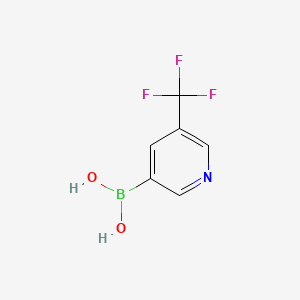










|
REACTION_CXSMILES
|
C(O[B:4]([O:8]CC)[O:5]CC)C.Br[C:12]1[CH:13]=[N:14][CH:15]=[C:16]([C:18]([F:21])([F:20])[F:19])[CH:17]=1.C([Li])CCC.Cl.CCOC(C)=O.CCCC(C)C>C1COCC1>[F:19][C:18]([F:21])([F:20])[C:16]1[CH:17]=[C:12]([B:4]([OH:5])[OH:8])[CH:13]=[N:14][CH:15]=1 |f:4.5|
|


|
Name
|
|
|
Quantity
|
24 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OB(OCC)OCC
|
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC=C(C1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
hexanes
|
|
Quantity
|
97 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
EtOAc iso-hexane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C.CCCC(C)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the temperature below −65° C
|
|
Type
|
ADDITION
|
|
Details
|
Once addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm slowly to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture stirred for 15 minutes
|
|
Duration
|
15 min
|
|
Type
|
CUSTOM
|
|
Details
|
The layers are separated
|
|
Type
|
WASH
|
|
Details
|
the organic layer is washed with 1M HCl (200 ml)
|
|
Type
|
WASH
|
|
Details
|
washed with EtOAc (2×250 ml)
|
|
Type
|
ADDITION
|
|
Details
|
The pH of the aqueous phase is adjusted by the addition of 2M NaOH
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (2×250 ml)
|
|
Type
|
CONCENTRATION
|
|
Details
|
Concentration in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
affords a solid, which
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |